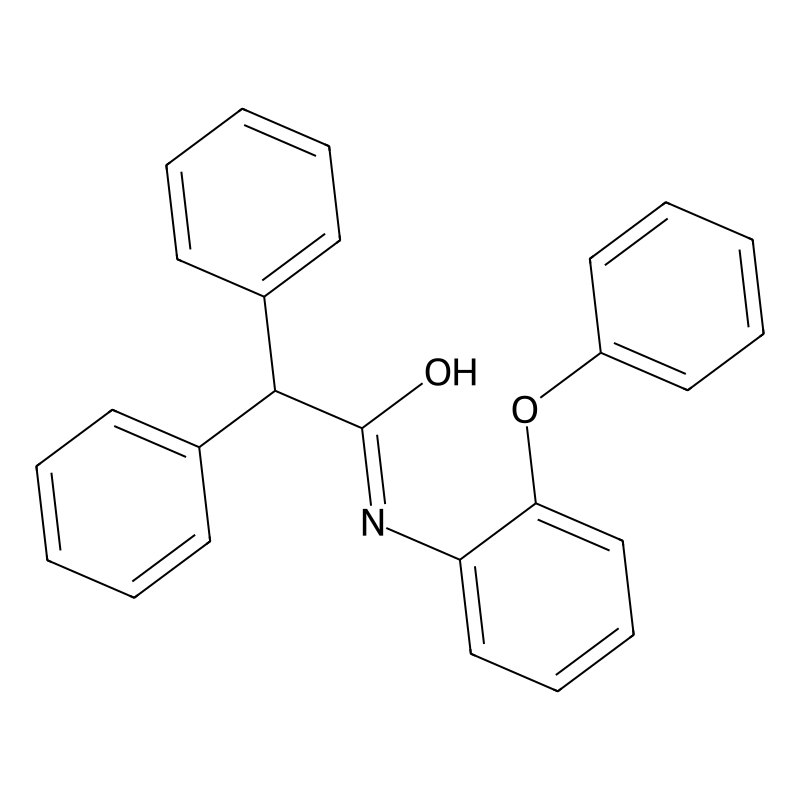

N-(2-phenoxyphenyl)-2,2-diphenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application of Zn(II) Complex of 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol

Scientific Field: This research falls under the field of Biochemistry.

Application Summary: The Zn(II) complex of 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol has been synthesized and studied for its biological efficacies, including DNA interaction, ADMET, DFT, and molecular docking .

Experimental Procedures: The complex was synthesized by condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions. The ligand was then combined in a 1:1 molar ratio with zinc sulphateheptahydrate .

Results: The complex’s interaction with calf thymus (CT) DNA was examined using viscosity measurements, absorption, and fluorescence spectroscopy. The ADMET characteristics of the ligand and complex were also ascertained. The stability of the Zn(II) complex was indicated by the calculation of different electronic parameters of the optimized structure through Density Functional Theory (DFT). The molecular docking study reflected the future opportunity for the consideration of Zn(II) complex to fight against Alzheimer and Glaucoma diseases .

Synthetic Approaches to Biologically Active Xanthones

Scientific Field: This research is in the field of Pharmaceutical Chemistry.

Application Summary: The review highlights the synthesis of xanthones via various methods and details the biological activities of key xanthone structures .

Experimental Procedures: A breadth of synthetic strategies toward xanthone derivatives have been developed. These methods include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

Results: Many xanthone structures show promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Xanthones: Biosynthesis and Trafficking in Plants, Fungi, and Lichens

Scientific Field: This research is in the field of Plant Biology.

Application Summary: Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .

Experimental Procedures: The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively. The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent. All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Results: Xanthones have been studied for more than five decades and are known to possess diverse structures, functions, and biochemical activities . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

N-(2-phenoxyphenyl)-2,2-diphenylacetamide is a chemical compound characterized by its unique structure, which includes a central acetamide functional group attached to a diphenyl moiety and a phenoxyphenyl group. Its molecular formula is , and it features a complex arrangement that contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry.

- Nucleophilic Substitution: The acetamide group can undergo nucleophilic attacks, leading to the formation of secondary amides.

- Hydrolysis: In the presence of water and acids or bases, N-(2-phenoxyphenyl)-2,2-diphenylacetamide can hydrolyze to yield the corresponding carboxylic acid and amine.

- Transamidation: This reaction involves exchanging the amide's nitrogen substituents, which can be facilitated under specific conditions using catalysts or heat.

Research indicates that N-(2-phenoxyphenyl)-2,2-diphenylacetamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating pain pathways. Additionally, its structure suggests possible interactions with various biological targets, including receptors involved in pain perception and inflammation response.

Several methods have been developed for synthesizing N-(2-phenoxyphenyl)-2,2-diphenylacetamide:

- Direct Amidation: This method involves reacting 2,2-diphenylacetic acid with 2-phenoxyaniline under acidic or basic conditions to form the desired amide.

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between the phenolic and acetic components.

- Multi-step Synthesis: Involves intermediate compounds where initial reactions yield simpler structures that are subsequently transformed into the target compound through further reactions.

N-(2-phenoxyphenyl)-2,2-diphenylacetamide finds applications primarily in:

- Pharmaceutical Development: Due to its potential anti-inflammatory properties, it may serve as a lead compound in drug development.

- Chemical Research: Used as a reagent in synthetic organic chemistry for creating complex molecules.

- Biological Studies: Investigated for its effects on biological systems, particularly in pain management and inflammatory response.

Studies on N-(2-phenoxyphenyl)-2,2-diphenylacetamide have focused on its interactions with various biological targets:

- Receptor Binding Studies: Evaluating how well it binds to specific receptors involved in pain and inflammation.

- Enzyme Inhibition: Examining its ability to inhibit enzymes that play crucial roles in inflammatory pathways.

- Cell Culture Experiments: Testing its effects on cell viability and inflammatory markers in cultured cells.

Several compounds exhibit structural similarities to N-(2-phenoxyphenyl)-2,2-diphenylacetamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(4-phenoxyphenyl)-2-phenylacetamide | Similar diphenyl structure | May exhibit different biological activities |

| N-(3-methoxyphenyl)-2,2-diphenylacetamide | Contains a methoxy group instead of phenoxy | Potentially altered solubility and reactivity |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | Chlorine substituent on phenyl group | May enhance or reduce biological activity |

These compounds are unique due to variations in their substituents which can significantly affect their chemical reactivity and biological activity profiles.